molecular formula C18H22N4O3S B11178972 1-(2,3-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-(2,3-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11178972
M. Wt: 374.5 g/mol
InChI Key: YKWZNAQFPGKLSY-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. It belongs to the class of pyrrolidine-3-carboxamides and features an intriguing combination of structural elements

    Name: 1-(2,3-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Preparation Methods

The synthesis of this compound involves several steps. Here are some key routes:

    Condensation of 3-(3,5-dimethylphenyl)-2-oxocyclopentanecarboxamide (11): with yields .

    Condensation of ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate (17a): with produces .

Chemical Reactions Analysis

    Reactions: These compounds undergo via acid catalysis or radical mediation.

    Common Reagents: Oxalyl chloride, trimethylsilyl isothiocyanate, and other appropriate reagents.

    Major Products: 5,5-dimethyl-8-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione (28) and 1,3-bis(benzyloxymethyl)-5-methyl-7-phenyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4-dione (33).

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.

    Biology: Explore its interactions with biological macromolecules (enzymes, receptors).

    Medicine: Assess its pharmacological properties (antiviral, anticancer, etc.).

    Industry: Consider applications in materials science or drug development.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors).

    Pathways: Investigate signaling pathways affected by this compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22N4O3S/c1-4-25-10-15-20-21-18(26-15)19-17(24)13-8-16(23)22(9-13)14-7-5-6-11(2)12(14)3/h5-7,13H,4,8-10H2,1-3H3,(H,19,21,24)

InChI Key

YKWZNAQFPGKLSY-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C

Origin of Product

United States

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